molecular formula C15H10O4S B1670773 Displurigen CAS No. 96156-26-2

Displurigen

Cat. No.: B1670773
CAS No.: 96156-26-2
M. Wt: 286.3 g/mol
InChI Key: BOHKBSYMCUBXPE-UHFFFAOYSA-N
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Description

It is a cell-permeable molecule that disrupts the pluripotency of human embryonic stem cells by targeting HSPA8/HSC70 and affecting its binding to Oct4 . This compound has shown significant potential in various scientific research fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Displurigen typically involves the condensation of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of phenylthiochromen derivatives and specific reagents to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This would include the use of industrial-grade reagents and solvents, as well as advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Displurigen undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenylthiochromen derivatives.

Scientific Research Applications

Displurigen has several scientific research applications, including:

Comparison with Similar Compounds

  • 8-Hydroxy-2-phenyl-4H-1-benzothiopyran-4-one-1,1-dioxide
  • 8-Hydroxy-2-phenyl-4H-thiochromen-4-one 1,1-dioxide

Comparison: Displurigen is unique due to its specific targeting of HSPA8/HSC70 and its ability to disrupt pluripotency in human embryonic stem cells . Similar compounds may share structural similarities but differ in their biological activities and specific targets.

Properties

IUPAC Name

8-hydroxy-1,1-dioxo-2-phenylthiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4S/c16-12-8-4-7-11-13(17)9-14(20(18,19)15(11)12)10-5-2-1-3-6-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHKBSYMCUBXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(S2(=O)=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.